3-Methyl-4-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-Methyl-4-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group can significantly affect the biological activity of a compound . For instance, fluoxetine, a compound with a similar trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
In the case of esaxerenone, a compound with a similar trifluoromethyl group, it was found that the compound was a substrate of cyp3a and multiple udp-glucuronosyltransferase isoforms . The recovery of radioactivity was 92.5%, with 38.5% and 54.0% excreted in the urine and feces, respectively .
Result of Action
It’s known that compounds with the trifluoromethyl group can exhibit numerous pharmacological activities .
Action Environment
It’s known that the trifluoromethyl group can significantly affect the biological activity of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound finds applications in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
4-(Trifluoromethyl)-1H-pyrazole: Lacks the methyl group at the third position.
3-Methyl-1H-pyrazole: Lacks the trifluoromethyl group at the fourth position.
1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazole: Contains an additional phenyl group at the first position.
Uniqueness: 3-Methyl-4-(trifluoromethyl)-1H-pyrazole is unique due to the combined presence of both the methyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWMMOABJVHTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864239-61-2 |
Source
|
Record name | 3-methyl-4-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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